molecular formula C16H10ClF3N4O B2799766 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide CAS No. 1795193-07-5

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide

Cat. No.: B2799766
CAS No.: 1795193-07-5
M. Wt: 366.73
InChI Key: OQJKNZMSFSCMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is a synthetic organic compound supplied for research purposes. This molecule incorporates a 4-chloro-3-(trifluoromethyl)phenyl group, a common pharmacophore found in several biologically active molecules and FDA-approved drugs . The trifluoromethyl group is a key feature in modern medicinal chemistry, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . The specific scaffold of this compound suggests potential for investigation in various biochemical pathways. Researchers may explore its utility as a building block in medicinal chemistry or as a candidate for high-throughput screening against various therapeutic targets. Given that similar structures have shown promise, this compound may be of interest for developing inhibitors for enzyme classes such as kinases . It is also a valuable reference standard for analytical chemistry. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O/c17-12-7-6-10(8-11(12)16(18,19)20)21-15(25)14-13(22-24-23-14)9-4-2-1-3-5-9/h1-8,13-14,22-24H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHFNIRWKAOOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula: C16H13ClF3N3OC_{16}H_{13}ClF_3N_3O. Its structural components include a triazolidine ring, a chloro-trifluoromethyl phenyl group, and a carboxamide functional group. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various kinases, particularly c-KIT kinase, which is implicated in several cancers. Its design allows it to interact effectively with the ATP binding site of the kinase, potentially blocking its activity in tumorigenesis .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the triazolidine moiety may enhance the compound's ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor for bacterial enzymes .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory markers in vitro, suggesting that this compound may modulate inflammatory pathways .

Biological Activity Data

A summary of biological activities and relevant findings related to this compound is presented below:

Activity Effect Reference
c-KIT Kinase InhibitionPotent inhibition (single-digit nM)
Antimicrobial ActivityEffective against certain bacterial strains
Anti-inflammatoryReduction in cytokine levels

Case Studies

  • c-KIT Mutant Models : A study evaluating the efficacy of this compound against various c-KIT mutants demonstrated significant tumor regression in mouse models harboring drug-resistant mutations. This highlights its potential as a therapeutic agent for gastrointestinal stromal tumors (GISTs), particularly in cases resistant to standard treatments like imatinib .
  • In Vitro Studies : In vitro assays have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. This selectivity is crucial for minimizing side effects during treatment .
  • Structure-Activity Relationship (SAR) : Research into related compounds has elucidated key structural features that enhance biological activity, providing insights into optimizing lead compounds for better efficacy and reduced toxicity .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

One of the primary applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is its role as an intermediate in the synthesis of anticancer drugs, notably Sorafenib. Sorafenib is a multi-kinase inhibitor used to treat advanced renal cell carcinoma and hepatocellular carcinoma. The compound's structure allows it to interact with various kinase targets, including RAF kinases and receptor tyrosine kinases, which are crucial in tumor cell proliferation and angiogenesis .

1.2 Synthesis of Related Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. For instance, modifications to the triazolidine structure can lead to derivatives with enhanced pharmacological properties. Research indicates that altering substituents on the aromatic rings can significantly impact the biological activity of these derivatives, making them potential candidates for further drug development .

Organic Synthesis

2.1 Synthetic Methodologies

The synthesis of this compound involves several chemical transformations, including nitration, reduction, and cyclization reactions. A notable method includes the use of acetic anhydride and concentrated nitric acid for nitration, followed by a reduction step utilizing ferric chloride and hydrazine hydrate . This synthetic route has been optimized to minimize environmental impact and improve yield.

2.2 Applications in Material Science

Beyond medicinal applications, this compound can be explored for its potential use in material science, particularly in developing functional materials with specific electronic or optical properties. The trifluoromethyl group is known to enhance the stability and solubility of compounds in various solvents, making them suitable for applications in organic electronics or as coatings .

Case Studies

3.1 Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of derivatives of this compound in inhibiting tumor growth in vitro. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as new therapeutic agents .

3.2 Environmental Impact Assessment

Research focusing on the environmental implications of synthesizing this compound highlighted the need for greener chemical processes. The traditional methods often generate hazardous waste; however, newer methods involving safer reagents and conditions have been developed to reduce environmental risks associated with its synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name Core Structure Key Substituents Primary Use/Activity Reference
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide Triazolidine 4-chloro-3-(trifluoromethyl)phenyl, phenyl Unknown (inferred: agrochemical/pharmaceutical) N/A
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Monomer for polyimide synthesis (material science)
Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate Isoxazole-carbamate Chloro, trifluoromethyl, imidazole Agrochemical (patented synthesis route)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzoylurea Chlorophenyl, difluorobenzamide Insect growth regulator (chitin synthesis inhibition)
6-(3-Fluorophenyl)-5'-methyl-3,3'-bipyridine-5-carboxamide Bipyridine Fluorophenyl, methyl Unknown (structural analog for drug discovery)

Key Findings and Comparative Analysis

Structural Features
  • Triazolidine vs. Phthalimide/Isoxazole Cores :

    • The triazolidine ring in the target compound offers a unique conformational profile compared to rigid phthalimide (used in polymers ) or isoxazole (common in agrochemicals ). This may enhance binding to flexible biological targets.
    • The trifluoromethyl group in both the target compound and the ethyl carbamate derivative () improves resistance to oxidative metabolism, a critical feature in pesticide design .
  • Fluorinated bipyridine carboxamides () highlight the role of fluorine in enhancing bioavailability, a trait likely shared with the target compound .
Functional and Application Differences
  • Material Science vs. Bioactivity :

    • 3-Chloro-N-phenyl-phthalimide is utilized in polymer synthesis due to its anhydride-forming capability , whereas the target compound’s triazolidine core and carboxamide group align with bioactive molecules (e.g., diflubenzuron’s insecticidal activity ).
  • Agrochemical Potential: The ethyl carbamate derivative () shares the chloro-trifluoromethylphenyl motif with the target compound but incorporates an imidazole ring for enhanced bioactivity. This suggests that the target compound’s phenyl-triazolidine system may prioritize stability over broad-spectrum activity .

Q & A

Q. Basic | Analytical Chemistry

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR are essential for confirming substituent positions and trifluoromethyl group integrity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) resolves impurities, as demonstrated in purity analysis of structurally similar nitrobenzamide derivatives .
  • X-ray Crystallography : For definitive structural confirmation, crystallographic data can reveal intermolecular interactions (e.g., hydrogen bonding) affecting physical properties .

How can researchers analyze the impact of the trifluoromethyl and chloro substituents on the compound's biological activity through structure-activity relationship (SAR) studies?

Q. Advanced | Medicinal Chemistry

  • Isosteric replacements : Synthesize analogs replacing Cl or CF3_3 with other electron-withdrawing groups (e.g., Br, NO2_2) to assess potency changes. Evidence from hydroxybenzamide derivatives shows CF3_3 enhances metabolic stability and target binding .
  • Pharmacophore mapping : Use computational tools to identify critical interactions (e.g., hydrophobic pockets accommodating CF3_3). In vivo studies of related prodrugs demonstrate trifluoromethyl groups improve bioavailability .
  • Bioassay comparisons : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to quantify substituent effects on IC50_{50} values .

What methodological approaches are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Q. Advanced | Pharmacokinetics

  • Metabolic profiling : Conduct LC-MS/MS to identify active metabolites in vivo, as discrepancies may arise from prodrug conversion (e.g., ester hydrolysis in carboxamide derivatives) .
  • Protein binding assays : Measure plasma protein binding to explain reduced free drug availability in vivo compared to in vitro systems.
  • Dose-response alignment : Adjust in vitro concentrations to mirror unbound plasma levels, addressing bioavailability limitations observed in trifluoromethylphenyl analogs .

What computational modeling techniques are suitable for predicting the binding affinity of this compound with target proteins?

Q. Advanced | Computational Chemistry

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites. For example, pyrazole carboxamides show high affinity for insect GABA receptors when docked with homology models .
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues involved in CF3_3/Cl interactions .
  • QSAR modeling : Train models on datasets of similar triazolidines to predict logP, pKa, and IC50_{50} values, optimizing lead compounds .

What are the solubility challenges associated with this compound in common organic solvents, and how can they be addressed during experimental design?

Q. Basic | Physical Chemistry

  • Low solubility in polar solvents : The trifluoromethyl and chloro groups increase hydrophobicity. Co-solvents like DMSO:water mixtures (e.g., 10% DMSO) are effective, as used in solubility studies of nitrobenzamide analogs .
  • Crystallization issues : Slow evaporation from dichloromethane/hexane mixtures improves crystal quality for XRD analysis .
  • Surfactant-assisted dissolution : For in vitro assays, non-ionic surfactants (e.g., Tween-80) enhance dispersion without interfering with biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.